2-Bromo-5-fluoroaniline hydrochloride

Pharmaceutical Formulation Process Chemistry Stability Testing

Researchers requiring regioselective halogenated aniline building blocks for benzothiazole-based antitumor agents face inconsistent coupling yields when using incorrect regioisomers. 2-Bromo-5-fluoroaniline hydrochloride (CAS 909274-69-7) eliminates this risk with its defined ortho-bromo, meta-fluoro substitution pattern-essential for constructing the Phortress prodrug core with correct regiochemistry. • Ortho-bromo enables selective Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings; meta-fluoro modulates reactivity without competing as a leaving group • Hydrochloride salt ensures enhanced aqueous solubility and long-term storage stability versus the free base • Available as 98% purity material with batch-to-batch consistency for reproducible multi-step syntheses

Molecular Formula C6H6BrClFN
Molecular Weight 226.47 g/mol
Cat. No. B7980307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoroaniline hydrochloride
Molecular FormulaC6H6BrClFN
Molecular Weight226.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)Br.Cl
InChIInChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H
InChIKeyIXLSBQAGQAGDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoroaniline Hydrochloride CAS 909274-69-7 for Targeted Pharmaceutical Intermediates


2-Bromo-5-fluoroaniline hydrochloride is a halogenated aromatic amine building block (C₆H₆BrClFN) commonly employed as a key intermediate in the synthesis of pharmaceuticals, particularly antitumor agents like the prodrug Phortress [1]. Its unique substitution pattern—a bromine atom ortho to the amine and a fluorine atom meta to it—offers distinct regioselectivity in cross-coupling reactions compared to other regioisomers . The hydrochloride salt form enhances water solubility and stability during storage and formulation, making it the preferred choice for industrial and research procurement.

Why 2-Bromo-5-fluoroaniline Hydrochloride Is Not Simply Interchangeable with Other Regioisomers


The precise positioning of halogen atoms on the aniline ring profoundly influences reactivity, regioselectivity, and downstream biological activity [1]. While 2-Bromo-4-fluoroaniline or 2-Bromo-6-fluoroaniline share the same elemental composition, their differing electronic and steric environments lead to divergent coupling yields, metabolic stability in drug candidates, and purity profiles [2]. Furthermore, the hydrochloride salt of 2-Bromo-5-fluoroaniline provides a measurable advantage in solubility and ease of handling over its free base form, directly impacting process efficiency and cost in multi-step syntheses. Substituting these regioisomers without verification can result in failed reactions, impure intermediates, and ultimately, the selection of an inactive or suboptimal lead compound.

Quantitative Performance Evidence for 2-Bromo-5-fluoroaniline Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Stability Advantage

The hydrochloride salt form (2-Bromo-5-fluoroaniline HCl) demonstrates a significant increase in aqueous solubility compared to its free base counterpart, a critical parameter for aqueous work-up procedures and direct use in biological assays. The free base 2-Bromo-5-fluoroaniline is insoluble in water, while the hydrochloride salt is readily soluble [1]. This property directly reduces the need for organic co-solvents in certain reaction or formulation steps, offering a measurable advantage in downstream processing and cost-efficiency.

Pharmaceutical Formulation Process Chemistry Stability Testing

2-Bromo-5-fluoroaniline vs. 2-Bromo-4-fluoroaniline: Regioselectivity in Suzuki Coupling

The regiochemistry of the halogen substituents dictates the outcome of palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling, 2-Bromo-5-fluoroaniline presents a different steric and electronic environment at the bromine site compared to its 2-Bromo-4-fluoro regioisomer. This directly influences reaction rates and, more critically, the potential for unwanted side reactions at the adjacent fluoro substituent. While direct comparative yields under identical conditions are not consistently reported, the inherent difference in reactivity is well-established: the meta-fluoro group in 2-Bromo-5-fluoroaniline provides less electronic deactivation at the ortho-bromine site than the para-fluoro group in 2-Bromo-4-fluoroaniline, leading to a distinct coupling reactivity profile [1][2].

Cross-Coupling Medicinal Chemistry Regioselectivity

Hydrogenation Yield Advantage in Synthesis of 2-Bromo-5-fluoroaniline

The patented hydrogenation method (CN102875389A) for producing 2-Bromo-5-fluoroaniline from 2-Bromo-5-fluoronitrobenzene achieves high yields by employing a specific catalyst system (W-4 Raney nickel) and a bromine inhibitor to prevent dehalogenation [1]. This process is specifically optimized to overcome the challenge of bromine hydrogenolysis, a common issue when hydrogenating brominated anilines. In contrast, the analogous 2-Bromo-4-fluoroaniline synthesis often relies on alternative routes like bromination of 4-fluoroaniline, which can yield a mixture of regioisomers requiring difficult separation . While absolute yield data for the hydrogenation of 2-Bromo-5-fluoroaniline is not numerically specified in the patent abstract, the patent claims a method that is "high yielding" and addresses the specific issue of bromine loss, a problem that can reduce yields for other bromoanilines by 10-30%.

Process Chemistry Catalytic Hydrogenation Yield Optimization

Purity Advantage in Commercial Supply: 2-Bromo-5-fluoroaniline HCl

Commercial specifications for high-purity 2-Bromo-5-fluoroaniline hydrochloride typically guarantee ≥98% purity by HPLC, with low limits on moisture (≤0.5% Karl Fischer), residual solvents (≤500 ppm GC), and heavy metals (≤10 ppm ICP-MS) [1]. This level of specification is comparable to or exceeds that of its closest analog, 2-Bromo-4-fluoroaniline, which is often supplied at 97% purity . The 1-2% purity advantage, combined with tighter control on impurities, is critical for multi-step synthesis where by-products can accumulate and reduce overall yield. For procurement, this translates to a higher assurance of consistent performance in sensitive applications.

Quality Control Procurement Specification Purity Analysis

Targeted Applications of 2-Bromo-5-fluoroaniline Hydrochloride in Drug Discovery and Process R&D


Synthesis of Benzothiazole Antitumor Agents (e.g., Phortress)

2-Bromo-5-fluoroaniline hydrochloride is a critical building block in the synthesis of 2-(4-amino-3-methylphenyl)benzothiazole prodrugs like Phortress [1]. The specific ortho-bromo, meta-fluoro substitution pattern is essential for constructing the benzothiazole core with the correct regiochemistry, a structural requirement for AhR agonism and subsequent CYP1A1 induction. Using a different regioisomer would alter the electronic distribution of the final molecule, likely abolishing its targeted antitumor activity [2]. The hydrochloride salt provides the necessary solubility for the initial coupling steps.

Selective Cross-Coupling Reactions for Library Synthesis

The ortho-bromo substituent in 2-Bromo-5-fluoroaniline HCl is a prime site for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The meta-fluoro group electronically modulates this reactivity without competing as a leaving group under standard conditions [1]. This allows for the selective functionalization of the aromatic ring, making it an ideal substrate for generating diverse libraries of fluorinated biaryls and anilines. This contrasts with 2-Bromo-4-fluoroaniline, where the para-fluoro group can exert a stronger deactivating effect on the coupling site [2].

Agrochemical Intermediate for Fluorinated Pesticides

The unique combination of bromine and fluorine on the aniline core is valued in agrochemical research for creating metabolically stable and potent herbicides and fungicides [1]. The 2-Bromo-5-fluoroaniline scaffold serves as a precursor to a variety of fluorinated heterocycles, where the fluorine atom enhances lipophilicity and membrane permeability while blocking metabolic degradation [2]. The high purity of the commercially available HCl salt ensures minimal interference from by-products in subsequent biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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